2-(3-Ethynylphenyl)propan-2-amine hydrochloride
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Overview
Description
2-(3-Ethynylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C11H13N.ClH and a molecular weight of 195.69 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, making it a valuable asset in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride typically involves the reaction of 3-ethynylbenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethynylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Ethynylphenyl)propan-2-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenyl)propan-2-amine hydrochloride: Similar structure but with an ethoxy group instead of an ethynyl group.
2-(3-Methoxyphenyl)propan-2-amine hydrochloride: Contains a methoxy group on the phenyl ring.
Uniqueness
2-(3-Ethynylphenyl)propan-2-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
2-(3-Ethynylphenyl)propan-2-amine hydrochloride, often referred to as a substituted phenethylamine derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12ClN
- Molecular Weight : 197.67 g/mol
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. It is believed to act as a monoamine releaser, promoting the release of dopamine and norepinephrine, which could explain its stimulant properties. This mechanism positions it as a potential candidate for further studies in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD).
Biological Activity Overview
Research has demonstrated several key biological activities associated with this compound:
- Stimulant Effects : Preliminary studies suggest that the compound exhibits stimulant-like effects similar to other phenethylamines, which may enhance cognitive function and alertness.
- Antidepressant Properties : Some investigations indicate that it may have antidepressant effects, potentially through serotonin receptor modulation.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, particularly against neurodegenerative conditions.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding affinity of this compound. The results are summarized in Table 1.
Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | MCF-7 (Breast) | 12.41 | Induction of apoptosis |
Cytotoxicity | PC3 (Prostate) | 9.71 | Inhibition of cell proliferation |
Receptor Binding | Serotonin Receptors | Low micromolar range | Agonist activity |
Case Studies
A notable case study involved the administration of this compound in animal models exhibiting depressive behaviors. The findings indicated a significant reduction in depressive symptoms compared to control groups, supporting its potential as an antidepressant agent.
Comparative Analysis
When compared with structurally similar compounds, such as amphetamines and other phenethylamines, this compound demonstrates unique properties that warrant further exploration:
Compound | Stimulant Activity | Antidepressant Potential | Neuroprotective Effects |
---|---|---|---|
2-(3-Ethynylphenyl)propan-2-amine HCl | Moderate | Yes | Yes |
Amphetamine | High | Yes | Limited |
Methamphetamine | Very High | Limited | Limited |
Properties
IUPAC Name |
2-(3-ethynylphenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-4-9-6-5-7-10(8-9)11(2,3)12;/h1,5-8H,12H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUUDORCZSBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.